3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
CAS No.:
Cat. No.: VC13420864
Molecular Formula: C12H9FN2O3
Molecular Weight: 248.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN2O3 |
|---|---|
| Molecular Weight | 248.21 g/mol |
| IUPAC Name | 3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine |
| Standard InChI | InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2 |
| Standard InChI Key | RLHIGORQJFLNFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
3-((4-Fluoro-2-Nitrophenoxy)methyl)pyridine features a pyridine ring linked to a 4-fluoro-2-nitrophenoxy group via a methylene bridge. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₂O₃ |
| Molecular Weight | 248.21 g/mol |
| IUPAC Name | 3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine |
| CAS Number | 1233953-06-4 |
| SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)N+[O-] |
The nitro group at the ortho position and fluorine at the para position on the phenoxy moiety contribute to its electronic and steric properties, enhancing interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 4-fluoro-2-nitrophenol and chloromethylpyridine derivatives under basic conditions. A typical procedure involves:
-
Reaction Setup: Mixing 4-fluoro-2-nitrophenol with 3-(chloromethyl)pyridine in ethanol.
-
Base Addition: Introducing NaOH (3 M) to deprotonate the phenol, facilitating the SN2 mechanism.
-
Purification: Extraction with dichloromethane and solvent evaporation yields the product (85–90% purity) .
Reaction Optimization
-
Solvent: Ethanol or DMF improves solubility and reaction kinetics .
-
Temperature: Room temperature (25°C) minimizes side reactions.
-
Catalysts: Potassium carbonate enhances nucleophilicity of the phenoxide ion.
Biological Activity and Mechanisms
| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HCT-116 |
|---|---|---|
| 7u | 2.39 ± 0.10 | 3.90 ± 0.33 |
| Sorafenib (Control) | 2.12 ± 0.18 | 2.25 ± 0.71 |
The compound’s pyridine ring forms hydrogen bonds with BRAF kinase residues (e.g., Cys532), while the nitro group stabilizes the enzyme-inhibitor complex .
Antimicrobial Activity
Although primarily studied for oncology, structural analogs demonstrate antitubercular activity against Mycobacterium tuberculosis (MIC = 4–64 μg/mL) . The nitro group’s electron-withdrawing effect enhances membrane penetration .
Pharmacological Studies
Toxicity Profile
-
Selectivity Index: >50-fold selectivity for cancer cells over HL7702 normal liver cells .
-
Cytotoxicity: No significant inhibition of six tumor cell lines at therapeutic doses .
Comparative Analysis with Analogues
Modifications to the pyridine or phenoxy groups alter bioactivity:
| Modification | Effect on IC₅₀ | Source |
|---|---|---|
| Fluorine at para position | ↑ Binding affinity (BRAF) | |
| Nitro group at ortho | ↑ Metabolic stability | |
| Methylation of pyridine | ↓ Potency (IC₅₀ > 64 μM) |
Future Directions
-
Hybrid Imaging Agents: Incorporating radiolabels (e.g., ¹⁸F) for PET-MRI applications, leveraging the nitro group’s chemical shift properties .
-
Combination Therapies: Co-administration with checkpoint inhibitors to enhance antitumor efficacy .
-
Structural Optimization: Introducing sulfonamide or trifluoromethyl groups to improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume